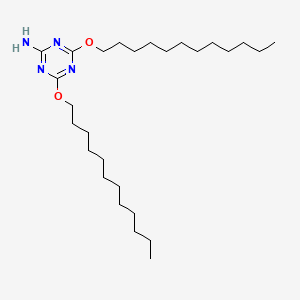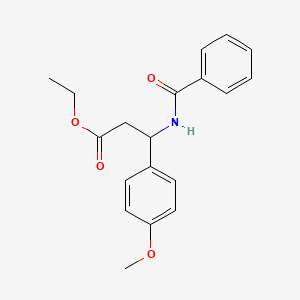![molecular formula C17H16N2O6 B4301316 3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid](/img/structure/B4301316.png)
3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid
Vue d'ensemble
Description
3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic nitro compounds It is characterized by the presence of a nitrophenyl group, a phenoxyacetyl group, and an amino propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid typically involves a multi-step process:
Acylation: The phenoxyacetyl group is introduced via an acylation reaction, where phenol reacts with acetyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the formation of the amide bond between the nitrophenyl group and the phenoxyacetyl group, typically using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of nitro-substituted carboxylic acids.
Reduction: Formation of amino-substituted derivatives.
Substitution: Formation of halogenated or alkylated aromatic compounds.
Applications De Recherche Scientifique
3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is investigated for its potential use in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Reactive Oxygen Species (ROS) Generation: The nitrophenyl group can generate reactive oxygen species, leading to oxidative stress and cellular damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid: Similar structure but with the nitro group in the para position.
3-(3-nitrophenyl)-3-[(phenylacetyl)amino]propanoic acid: Similar structure but with a phenylacetyl group instead of a phenoxyacetyl group.
3-(3-nitrophenyl)-3-[(benzoyl)amino]propanoic acid: Similar structure but with a benzoyl group instead of a phenoxyacetyl group.
Uniqueness
3-(3-nitrophenyl)-3-[(phenoxyacetyl)amino]propanoic acid is unique due to the presence of both the nitrophenyl and phenoxyacetyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
3-(3-nitrophenyl)-3-[(2-phenoxyacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-16(11-25-14-7-2-1-3-8-14)18-15(10-17(21)22)12-5-4-6-13(9-12)19(23)24/h1-9,15H,10-11H2,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHQYBLASGWIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3,4-DIMETHOXYPHENYL)-3-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID](/img/structure/B4301242.png)
![3-(3,4-DIMETHOXYPHENYL)-3-[2-(2-METHYLPHENOXY)ACETAMIDO]PROPANOIC ACID](/img/structure/B4301249.png)
![3-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-3-(3,4-DIMETHOXYPHENYL)PROPANOIC ACID](/img/structure/B4301251.png)
![3-{[(3,4-Dichlorophenyl)carbonyl]amino}-3-(3,4-dimethoxyphenyl)propanoic acid](/img/structure/B4301256.png)
![3-{2-[2-(BUTAN-2-YL)PHENOXY]ACETAMIDO}-3-(4-CHLOROPHENYL)PROPANOIC ACID](/img/structure/B4301263.png)
![3-(4-chlorophenyl)-3-{[(2-methoxyphenoxy)acetyl]amino}propanoic acid](/img/structure/B4301271.png)

![(2Z)-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-2-[(3-NITROPHENYL)FORMAMIDO]PROP-2-ENAMIDE](/img/structure/B4301294.png)
![(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(4-CHLOROPHENYL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE](/img/structure/B4301299.png)
![(2Z)-2-[(5-BROMOFURAN-2-YL)FORMAMIDO]-3-(FURAN-2-YL)-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]PROP-2-ENAMIDE](/img/structure/B4301310.png)
![N-(4-ACETAMIDO-1,2,5-OXADIAZOL-3-YL)-2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4301319.png)
![ETHYL 3-(4-METHOXYPHENYL)-3-[(THIOPHEN-2-YL)FORMAMIDO]PROPANOATE](/img/structure/B4301321.png)

![ETHYL 3-[(4-FLUOROPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE](/img/structure/B4301343.png)
